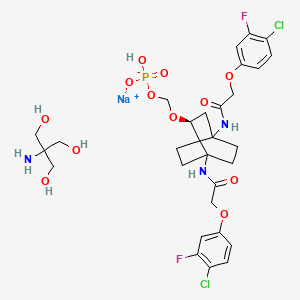

ABBV-CLS-7262

Descripción

Propiedades

Número CAS |

2945073-88-9 |

|---|---|

Fórmula molecular |

C29H37Cl2F2N3NaO12P |

Peso molecular |

782.5 g/mol |

Nombre IUPAC |

sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate |

InChI |

InChI=1S/C25H27Cl2F2N2O9P.C4H11NO3.Na/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16;5-4(1-6,2-7)3-8;/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36);6-8H,1-3,5H2;/q;;+1/p-1/t21-,24?,25?;;/m0../s1 |

Clave InChI |

RQOVFRFZOGXABE-IPMISBIPSA-M |

SMILES isomérico |

C1CC2(CCC1(C[C@@H]2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+] |

SMILES canónico |

C1CC2(CCC1(CC2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ABBV-CLS-7262 (Fosigotifator)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-CLS-7262, also known as fosigotifator, is an investigational, orally bioavailable, small-molecule activator of the eukaryotic initiation factor 2B (eIF2B). Developed by Calico Life Sciences and AbbVie, this compound is a potential first-in-class therapeutic targeting the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of a range of neurodegenerative diseases. The primary mechanism of action of this compound is the potentiation of eIF2B's guanine nucleotide exchange factor (GEF) activity, which is crucial for the initiation of protein synthesis. By activating eIF2B, this compound aims to counteract the detrimental effects of chronic ISR activation, a shared pathological feature in diseases such as Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS). Preclinical studies in a mouse model of VWM have demonstrated the capacity of an eIF2B activator to prevent neurological deficits and normalize cellular stress. Clinical investigations have been initiated to evaluate the safety, tolerability, and efficacy of fosigotifator in patients with VWM and ALS.

The Integrated Stress Response (ISR) and its Role in Neurodegeneration

The Integrated Stress Response is a conserved signaling network that cells activate in response to a variety of environmental and intracellular stresses, including viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress.[1][2] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, HRI, and PKR.[3] Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, its dedicated GEF.[3] This inhibition leads to a global reduction in protein synthesis, conserving resources to manage the stress. However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.

While acute activation of the ISR is a protective, homeostatic mechanism, chronic or unabated ISR activation can become maladaptive and contribute to cellular dysfunction and death.[1][2] In the context of neurodegenerative diseases, persistent ISR activation is increasingly recognized as a key pathological driver.

Vanishing White Matter (VWM) Disease

VWM is a rare and fatal genetic leukoencephalopathy caused by mutations in any of the five genes encoding the subunits of the eIF2B complex (EIF2B1-5).[4][5] These mutations lead to a partial loss of eIF2B function, resulting in a chronically activated ISR, particularly in glial cells.[4][5] This sustained stress response is believed to impair the function of oligodendrocytes and astrocytes, leading to the characteristic loss of white matter in the brain.[5]

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease characterized by the loss of motor neurons. A pathological hallmark of over 97% of ALS cases is the cytoplasmic aggregation of the RNA-binding protein TDP-43.[6] Emerging evidence suggests a bidirectional and detrimental relationship between TDP-43 pathology and the ISR.[7] Cellular stress can promote the formation of TDP-43-containing stress granules, which may act as precursors to pathological aggregates.[8] Conversely, the presence of TDP-43 aggregates can induce ER stress and activate the ISR, creating a vicious cycle that contributes to neuronal death.[7]

This compound: A Small-Molecule Activator of eIF2B

This compound (fosigotifator) is a small molecule designed to directly bind to and activate the eIF2B complex. Its mechanism is analogous to that of the research compound ISRIB (Integrated Stress Response InhiBitor), which has been shown to stabilize the decameric, most active form of eIF2B.[9] By potentiating eIF2B's GEF activity, this compound can override the inhibitory effects of p-eIF2α, thereby restoring global protein synthesis and attenuating the downstream consequences of chronic ISR activation.[9]

Signaling Pathway of this compound Action

The following diagram illustrates the central role of eIF2B in the ISR and the proposed mechanism of action for this compound.

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

Preclinical Data

A key preclinical study published in eLife by Wong et al. (2019) provides substantial evidence for the therapeutic potential of eIF2B activators in a mouse model of VWM.[10][11] This study utilized a novel eIF2B activator, termed "2BAct," which has improved in vivo properties and is considered a precursor or analog to this compound.[10][11] The mouse model harbored a homozygous R191H mutation in the Eif2b5 gene, corresponding to a severe human VWM allele.[10]

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative findings from the long-term treatment of VWM mice with 2BAct.

Table 1: Effect of 2BAct on Body Weight in VWM Mice [10]

| Genotype/Treatment | Mean Body Weight at 20 weeks (g) | % Change vs. WT Placebo |

| Wild-Type (WT) Placebo | ~30 | - |

| VWM (R191H) Placebo | ~20 | -33% |

| VWM (R191H) + 2BAct | ~30 | 0% |

Table 2: Effect of 2BAct on Motor Function in VWM Mice (Rotarod Assay) [10]

| Genotype/Treatment | Latency to Fall at 20 weeks (s) |

| Wild-Type (WT) Placebo | ~250 |

| VWM (R191H) Placebo | ~50 |

| VWM (R191H) + 2BAct | ~250 |

Table 3: Effect of 2BAct on Myelination and Gliosis in VWM Mice [10]

| Genotype/Treatment | Myelin Basic Protein (MBP) Level (% of WT) | Glial Fibrillary Acidic Protein (GFAP) Level (% of WT) |

| Wild-Type (WT) Placebo | 100% | 100% |

| VWM (R191H) Placebo | Decreased | Increased |

| VWM (R191H) + 2BAct | Normalized to WT levels | Normalized to WT levels |

Table 4: Effect of 2BAct on ISR Biomarkers in the Brains of VWM Mice [10]

| Gene | Fold Change in VWM Placebo vs. WT Placebo | Fold Change in VWM + 2BAct vs. VWM Placebo |

| Atf4 | Upregulated | Downregulated |

| Chac1 | Upregulated | Downregulated |

| Gadd34 | Upregulated | Downregulated |

Preclinical Pharmacokinetics of 2BAct

The preclinical study reported that 2BAct has favorable pharmacokinetic properties, including the ability to penetrate the central nervous system.[11]

Table 5: Pharmacokinetic Properties of 2BAct [11]

| Parameter | Value |

| Unbound Brain/Plasma Ratio | ~0.3 |

| Oral Bioavailability | Dose-dependent |

Clinical Development

This compound (fosigotifator) has advanced into clinical trials for both VWM and ALS, leveraging the strong preclinical rationale.

HEALEY ALS Platform Trial (Regimen F)

Fosigotifator was evaluated in Regimen F of the HEALEY ALS Platform Trial, a multi-center, multi-regimen study designed to accelerate the development of treatments for ALS.[12][13]

Table 6: Topline Efficacy Results from the HEALEY ALS Platform Trial (Regimen F) [14]

| Endpoint | Primary Dose vs. Placebo | Exploratory High Dose vs. Placebo |

| Primary Endpoint: Change in ALSFRS-R and Survival | Not Met | Not Met |

| Secondary Endpoint: Upper Extremity Muscle Strength (HHD) | Not Met | 32% slower decline (nominal p=0.014) |

| Secondary Endpoint: Lower Extremity Muscle Strength (HHD) | Not Met | 62% slower decline (nominal p=0.037) |

Table 7: Safety and Tolerability in the HEALEY ALS Platform Trial (Regimen F) [14]

| Adverse Event Category | Fosigotifator (Combined Doses) | Placebo |

| Treatment-Emergent Adverse Events (TEAEs) | 90.6% | 89.7% |

| Treatment-Related TEAEs | 25.2% | 26.2% |

Phase 1b/2 Trial in Vanishing White Matter Disease (NCT05757141)

An open-label, exploratory study is currently recruiting participants with a clinical and molecular diagnosis of VWM disease, including pediatric and adult patients.[15][16] The trial is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of fosigotifator over a 201-week period.[16]

Phase 1 Trial in Amyotrophic Lateral Sclerosis (NCT04948645)

A Phase 1 study was conducted to investigate the safety and pharmacokinetics of fosigotifator in patients with ALS.[17][18] This study consisted of a 4-week randomized, double-blind, placebo-controlled part, followed by a long-term active treatment extension.[17] Results from a first-in-human study in healthy volunteers indicated that this compound was well-tolerated, crossed the blood-brain barrier, and demonstrated target engagement by increasing eIF2B enzymatic activity and suppressing the ISR in blood cells.[19][20]

Experimental Protocols

Preclinical VWM Mouse Model Study (Wong et al., 2019)

-

Animal Model: Mice with a knock-in homozygous R191H mutation in the Eif2b5 gene.[10]

-

Treatment: 2BAct was administered orally, mixed with the diet (300 µg/g of meal), starting at 6 weeks of age and continuing for 21 weeks.[21]

-

Behavioral Analysis: Motor coordination and balance were assessed using an accelerating rotarod assay.[10]

-

Histology and Immunohistochemistry: Brain and spinal cord tissues were analyzed for myelin content (using Luxol Fast Blue staining and antibodies against Myelin Basic Protein) and reactive gliosis (using antibodies against GFAP for astrocytes and Iba1 for microglia).[10]

-

Gene and Protein Expression Analysis: RNA sequencing and TMT-mass spectrometry were performed on brain tissue to assess the transcriptome and proteome, respectively, with a focus on ISR-related genes and proteins.[10]

HEALEY ALS Platform Trial - Regimen F (NCT05740813)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[12][13]

-

Participants: Adults with a diagnosis of sporadic or familial ALS.[2]

-

Intervention: Participants were randomized to receive one of two doses of oral fosigotifator or a matching placebo once daily for 24 weeks.[12] The randomization ratio was 2:1:1 for the first 240 participants (Dose 1: Dose 2: Placebo) and 3:1 for the subsequent ~60 participants (Dose 1: Placebo).[12]

-

Primary Outcome: A joint model of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival.[14]

-

Secondary Outcomes: Included measures of respiratory function (slow vital capacity) and muscle strength (hand-held dynamometry).[14]

The following diagram illustrates the workflow of the HEALEY ALS Platform Trial for Regimen F.

Caption: Workflow for participants in Regimen F of the HEALEY ALS Platform Trial.

Conclusion

This compound (fosigotifator) represents a novel therapeutic strategy that targets the core pathology of chronic ISR activation in neurodegenerative diseases. Its mechanism as an eIF2B activator is supported by a strong scientific rationale and compelling preclinical data in a relevant disease model of VWM. While the HEALEY ALS Platform Trial did not meet its primary endpoint at the pre-specified primary dose, the encouraging signals on muscle strength at a higher exploratory dose suggest that target engagement can be translated into clinical bioactivity and warrant further investigation. The ongoing clinical trial in VWM will provide crucial insights into the potential of this mechanism in a genetically defined patient population where the target is directly implicated. The continued development of this compound and other eIF2B activators holds promise for a new class of therapeutics for a range of devastating neurological disorders.

References

- 1. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]

- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | Semantic Scholar [semanticscholar.org]

- 3. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]

- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fosigotifator Selected for FDA START Pilot Program [synapse.patsnap.com]

- 6. calicolabs.com [calicolabs.com]

- 7. calicolabs.com [calicolabs.com]

- 8. The HEALEY ALS Platform Trial completes enrollment for testing investigational product this compound from Calico Life Sciences [massgeneral.org]

- 9. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]

- 11. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trial: HEALEY ALS Platform Trial - Regimen F ABBV-CLS-726... | ALS TDI [als.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. neurologylive.com [neurologylive.com]

- 15. calicolabs.com [calicolabs.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. A Randomized, Double-Blind, Placebo-Controlled Study to Assess Safety, Tolerability, and Pharmacokinetics Following Multiple Doses of this compound in Subjects With Amyotrophic Lateral Sclerosis Followed by an Active Treatment Extension | NEALS [neals.org]

- 19. Study Drugs in the HEALEY ALS Platform Trial [massgeneral.org]

- 20. massgeneral.org [massgeneral.org]

- 21. medchemexpress.com [medchemexpress.com]

Fosigotifator and the Integrated Stress Response Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosigotifator (also known as ABBV-CLS-7262) is an experimental small-molecule activator of the eukaryotic initiation factor 2B (eIF2B) designed to modulate the Integrated Stress Response (ISR) pathway. Developed through a collaboration between Calico Life Sciences and AbbVie, fosigotifator has been investigated as a potential therapeutic for neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease. The primary mechanism of action of fosigotifator is to enhance the activity of eIF2B, a critical guanine nucleotide exchange factor, thereby attenuating the downstream effects of ISR activation and restoring protein synthesis. Despite a promising preclinical profile, fosigotifator did not meet its primary endpoint in a Phase 2/3 clinical trial for ALS. This guide provides a comprehensive technical overview of fosigotifator, its role in the ISR pathway, and the methodologies used to study its effects.

Introduction to the Integrated Stress Response (ISR) Pathway

The Integrated Stress Response (ISR) is a highly conserved signaling network that eukaryotic cells activate in response to a variety of stress conditions, including viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress. Central to the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event is catalyzed by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI.

Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor (GEF). This inhibition leads to a global reduction in protein synthesis, conserving resources and preventing the accumulation of misfolded proteins. Paradoxically, the translation of a select group of mRNAs, most notably that of Activating Transcription Factor 4 (ATF4), is enhanced under these conditions. ATF4, a transcription factor, then drives the expression of a suite of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant response, and apoptosis, such as C/EBP homologous protein (CHOP). While acute activation of the ISR is a pro-survival mechanism, chronic activation can contribute to cellular dysfunction and death, and has been implicated in the pathogenesis of several neurodegenerative diseases.

Fosigotifator: A Modulator of the ISR

Fosigotifator is a novel small molecule that acts as a direct activator of eIF2B. By binding to eIF2B, fosigotifator is believed to stabilize the protein complex and enhance its GEF activity, even in the presence of inhibitory p-eIF2α. This mechanism of action aims to counteract the effects of chronic ISR activation, thereby restoring global protein synthesis and mitigating the detrimental downstream consequences.

Preclinical and Clinical Development

Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in the genes encoding eIF2B subunits, showed that fosigotifator could blunt the persistent ISR in the brain and spinal cord and rescue motor deficits.[1]

In clinical trials, fosigotifator has been evaluated for ALS and VWM. The Phase 2/3 HEALEY ALS Platform Trial, however, announced in January 2025 that fosigotifator did not meet its primary endpoint of slowing disease progression.[2][3] Despite this setback, further analyses of biomarker data are ongoing.[2]

Quantitative Data

As of the latest available public information, specific quantitative data for fosigotifator, such as IC50, EC50, and Ki values, have not been disclosed in peer-reviewed publications or publicly accessible databases. The following table summarizes the key characteristics of fosigotifator based on available information.

| Parameter | Value/Description | Source |

| Compound Name | Fosigotifator | [1] |

| Alias | This compound | [1] |

| Target | Eukaryotic initiation factor 2B (eIF2B) | [2] |

| Mechanism of Action | Activator of eIF2B | [2] |

| Therapeutic Area | Neurodegenerative Diseases | [2] |

| Clinical Status (ALS) | Phase 2/3 (Failed to meet primary endpoint) | [2][3] |

| Clinical Status (VWM) | Phase 1b/2 | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of fosigotifator are not publicly available. However, based on the known mechanism of action and the nature of the ISR pathway, the following are representative methodologies that would be employed to assess the activity of an eIF2B activator.

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the ability of a compound to enhance the GEF activity of eIF2B.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) for unlabeled GTP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of fluorescence decay indicates enhanced GEF activity.

Materials:

-

Purified recombinant eIF2 and eIF2B proteins

-

BODIPY-FL-GDP

-

GTP

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)

-

Test compound (fosigotifator)

-

Microplate reader with fluorescence detection capabilities

Protocol:

-

Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding.

-

Removal of unbound BODIPY-FL-GDP: Use a desalting column or similar method to remove unbound fluorescent nucleotide.

-

Assay Setup: In a microplate, combine the assay buffer, purified eIF2B, and the test compound at various concentrations.

-

Initiation of Reaction: Add the eIF2-BODIPY-FL-GDP complex to the wells to initiate the exchange reaction.

-

GTP Chase: Immediately add a large excess of unlabeled GTP.

-

Fluorescence Monitoring: Monitor the decrease in fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the initial rate of GDP exchange for each concentration of the test compound. Plot the rates against the compound concentration to determine the EC50 value.

Western Blot Analysis of ISR Markers (p-eIF2α, ATF4, CHOP)

This method is used to determine the effect of the compound on the phosphorylation status of eIF2α and the expression levels of downstream ISR effectors, ATF4 and CHOP, in a cellular context.

Principle: Cells are treated with a stressor to induce the ISR in the presence or absence of the test compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting with specific antibodies to detect the proteins of interest.

Materials:

-

Cell line of interest (e.g., a neuronal cell line)

-

Cell culture medium and supplements

-

ISR-inducing agent (e.g., thapsigargin for ER stress, sodium arsenite for oxidative stress)

-

Test compound (fosigotifator)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the ISR-inducing agent with or without various concentrations of the test compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of p-eIF2α to total eIF2α, and ATF4 and CHOP to the loading control.

Signaling Pathways and Visualizations

The following diagrams illustrate the Integrated Stress Response pathway and the proposed mechanism of action of fosigotifator.

The Integrated Stress Response (ISR) Pathway.

Proposed Mechanism of Action of Fosigotifator.

Conclusion

Fosigotifator represents a targeted approach to modulating the Integrated Stress Response pathway by directly activating eIF2B. While the clinical trial results in ALS have been disappointing, the compound's mechanism of action and preclinical data suggest that targeting the ISR remains a viable strategy for neurodegenerative and other diseases characterized by chronic cellular stress. Further research and the public dissemination of detailed preclinical and clinical data will be crucial for a comprehensive understanding of fosigotifator's therapeutic potential and for guiding the future development of ISR modulators. The information provided in this guide serves as a technical overview based on publicly available data and is intended to support the research and drug development community in their efforts to understand and target the Integrated Stress Response.

References

An In-depth Technical Guide to ABBV-CLS-7262 (Fosigotifator): An eIF2B Activator for Attenuating the Integrated Stress Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-CLS-7262, also known as fosigotifator, is an investigational, orally bioavailable, and brain-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B). Developed through a collaboration between Calico Life Sciences and AbbVie, fosigotifator represents a novel therapeutic strategy for a range of neurological disorders characterized by the chronic activation of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when dysregulated, contributes to the pathophysiology of diseases such as Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS). This document provides a comprehensive technical overview of the function, mechanism of action, and available preclinical and clinical data for this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Integrated Stress Response and eIF2B

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of environmental and physiological stressors, including nutrient deprivation, viral infection, oxidative stress, and the accumulation of unfolded proteins in the endoplasmic reticulum. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF) essential for the initiation of protein synthesis.

Inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving resources to manage the stress. However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. While acute activation of the ISR is a protective, homeostatic mechanism, its chronic activation is implicated in the pathogenesis of numerous diseases, particularly neurodegenerative disorders.[1] Persistent ISR activation can lead to apoptosis, inflammation, and the formation of pathological protein aggregates.

eIF2B is a heteropentameric protein complex that catalyzes the exchange of GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of translation.[2] Because of its central role in the ISR, eIF2B has emerged as a promising therapeutic target for diseases driven by chronic ISR activation.

This compound: A Novel eIF2B Activator

This compound (fosigotifator) is a small molecule activator of eIF2B.[3] Its mechanism of action is to enhance the GEF activity of eIF2B, thereby counteracting the inhibitory effects of phosphorylated eIF2α. By activating eIF2B, fosigotifator aims to restore normal protein synthesis, mitigate the detrimental effects of chronic ISR activation, and potentially dissolve stress granules containing disease-associated proteins like TDP-43, a hallmark of ALS pathology.[3]

Mechanism of Action Signaling Pathway

The following diagram illustrates the central role of eIF2B in the Integrated Stress Response and the proposed mechanism of action for this compound.

Caption: The Integrated Stress Response (ISR) and the activating role of this compound on eIF2B.

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that detailed preclinical and clinical data, particularly regarding in vitro potency and pharmacokinetics, are not extensively available in the public domain.

Preclinical Data: Vanishing White Matter (VWM) Mouse Model

| Parameter | Outcome | Source |

| Efficacy | Rescued motor deficits in a murine model of VWM.[3] | [3] |

| Corrected coordination and movement problems in a mouse model of VWM.[4] | [4] | |

| Biomarkers | Significantly reduced neurofilament light polypeptide (NfL).[3] | [3] |

| Changes observed in ISR gene expression and pharmacodynamic biomarkers.[3] | [3] | |

| Dosing | Specific dosage information not publicly available. |

Clinical Data: HEALEY ALS Platform Trial (Regimen F)

| Parameter | Primary Dose | Exploratory High Dose | Placebo | Source |

| Number of Participants | 155 | 79 | 126 (shared) | [5] |

| Primary Endpoint (ALSFRS-R) | Did not meet primary endpoint. | Did not meet primary endpoint. | - | [3][5] |

| Secondary Endpoint (Muscle Strength - Upper Extremities) | No significant difference. | 32% slower decline vs. shared placebo (p=0.014).[5] | - | [5] |

| 37% slower decline vs. regimen-only placebo (p=0.007).[5] | - | [5] | ||

| Secondary Endpoint (Muscle Strength - Lower Extremities) | No significant difference. | 62% slower decline vs. shared placebo (p=0.037).[5] | - | [5] |

| 62% slower decline vs. regimen-only placebo (p=0.054).[5] | - | [5] | ||

| Safety | Well-tolerated.[3] | Well-tolerated.[5] | - | [3][5] |

| Treatment-Emergent Adverse Events (TEAEs) | 90.6% (combined fosigotifator group) | - | 89.7% (shared concurrent placebo) | [5] |

| Treatment-Related TEAEs | 25.2% (combined fosigotifator group) | - | 26.2% (shared concurrent placebo) | [5] |

| Dosing | Specific dosage information not publicly available. | Specific dosage information not publicly available. | - |

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the function of this compound. These protocols are based on generally available scientific literature and may not reflect the exact procedures used by Calico and AbbVie.

In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2. The activity of this compound as an eIF2B activator can be quantified by its effect on the rate of this reaction.

Principle: The assay utilizes a fluorescently labeled GDP analog, BODIPY-FL-GDP, which exhibits a change in fluorescence upon binding to or release from eIF2. The rate of GDP release, and therefore the GEF activity of eIF2B, is monitored by the change in fluorescence intensity over time.

Materials:

-

Purified recombinant human eIF2B and eIF2 proteins

-

BODIPY-FL-GDP (Thermo Fisher Scientific)

-

Unlabeled GTP and GDP

-

Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (fosigotifator) and vehicle control (e.g., DMSO)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer in the absence of magnesium to facilitate nucleotide exchange. After incubation, add MgCl2 to lock the nucleotide in the binding pocket.

-

GEF Reaction: In a microplate, combine the eIF2-BODIPY-FL-GDP complex with a molar excess of unlabeled GTP.

-

Initiation of Reaction: Add purified eIF2B to the reaction mixture to initiate the GEF reaction. To test the effect of this compound, pre-incubate eIF2B with the compound or vehicle control before adding it to the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths for BODIPY-FL are typically around 488 nm and 520 nm, respectively.

-

Data Analysis: The rate of GDP release is determined from the initial linear phase of the fluorescence decay curve. The effect of this compound is quantified by comparing the reaction rates in the presence and absence of the compound.

Caption: Workflow for the in vitro eIF2B GEF activity assay.

Measurement of Integrated Stress Response (ISR) Gene Expression by qPCR

This method is used to quantify the expression levels of key genes involved in the ISR, such as ATF4, CHOP (also known as DDIT3), and GADD34 (also known as PPP1R15A). The ability of this compound to suppress the ISR can be assessed by measuring its effect on the induction of these genes in response to a stressor.

Principle: Quantitative Polymerase Chain Reaction (qPCR) is a technique used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression analysis, RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as the template for qPCR.

Materials:

-

Cultured cells (e.g., human neuronal cells, fibroblasts)

-

ISR-inducing agent (e.g., thapsigargin, tunicamycin)

-

This compound and vehicle control

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for target genes (ATF4, CHOP, GADD34) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with an ISR-inducing agent in the presence or absence of this compound or vehicle control for a specified period.

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.

-

Thermal Cycling: Perform the qPCR reaction in a qPCR instrument with an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the fold change in gene expression relative to the control condition using the 2-ΔΔCt method.

Caption: Workflow for analyzing ISR gene expression by qPCR.

Conclusion and Future Directions

This compound (fosigotifator) is a first-in-class eIF2B activator with the potential to treat neurodegenerative and other diseases characterized by chronic activation of the Integrated Stress Response. Preclinical studies in a mouse model of Vanishing White Matter disease have shown promising results, with the compound rescuing motor deficits and reducing a key biomarker of neurodegeneration.[3] Clinical trials in ALS have provided mixed but informative results, with the primary endpoint not being met at the primary dose, but with encouraging signals of efficacy on muscle strength at a higher exploratory dose, alongside a favorable safety profile.[5]

The future development of fosigotifator will likely focus on dose optimization and further investigation in patient populations with diseases where the ISR is a key pathological driver. The data from the HEALEY ALS Platform Trial, particularly the positive signals at the higher dose, warrant further investigation into the therapeutic potential of eIF2B activation in ALS.[5] Ongoing studies in VWM will provide crucial insights into the efficacy of this mechanism in a genetically defined disorder of eIF2B function.

For the scientific community, this compound serves as a valuable tool to probe the therapeutic hypothesis of ISR modulation in a variety of disease contexts. Further publication of detailed preclinical and clinical data will be essential for a comprehensive understanding of its pharmacological profile and for guiding the development of the next generation of eIF2B activators.

References

- 1. This compound for Vanishing White Matter Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]

- 3. calicolabs.com [calicolabs.com]

- 4. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]

- 5. als.eu [als.eu]

ABBV-CLS-7262: A Deep Dive into the Regulation of Protein Synthesis via eIF2B Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ABBV-CLS-7262, also known as fosigotifator, is a novel, brain-penetrant, small molecule activator of the eukaryotic initiation factor 2B (eIF2B). Developed by Calico Life Sciences and AbbVie, this investigational drug is at the forefront of therapeutic strategies targeting the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in a variety of neurodegenerative diseases. By enhancing the activity of eIF2B, a crucial guanine nucleotide exchange factor, this compound aims to restore normal protein synthesis in the face of chronic cellular stress. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to the study of this compound and its role in the regulation of protein synthesis.

Introduction: The Integrated Stress Response and Neurodegeneration

The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a wide range of pathological conditions, including protein misfolding, nutrient deprivation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a potent inhibitor of its guanine nucleotide exchange factor, eIF2B. The subsequent reduction in active eIF2-GTP-tRNAiMet ternary complexes leads to a global decrease in protein synthesis, thereby conserving resources and allowing the cell to mount a targeted transcriptional response to the stress.

While transient activation of the ISR is a protective, adaptive mechanism, chronic ISR activation, as observed in several neurodegenerative diseases, can be detrimental. Persistent suppression of protein synthesis can lead to synaptic dysfunction, neuronal cell death, and disease progression. Vanishing White Matter (VWM) disease, a rare and fatal leukoencephalopathy, is directly caused by loss-of-function mutations in the genes encoding the subunits of eIF2B. In other neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS), the accumulation of misfolded proteins is thought to trigger chronic ISR activation.

This compound (fosigotifator) is designed to counteract the deleterious effects of chronic ISR activation by directly targeting and activating eIF2B. This restores the GEF activity of eIF2B, increases the pool of active ternary complexes, and consequently, rescues protein synthesis.

Mechanism of Action of this compound

This compound functions as a molecular "stapler," stabilizing the eIF2B complex and enhancing its catalytic activity. This allosteric activation makes eIF2B less susceptible to inhibition by phosphorylated eIF2α, effectively overriding the translational block imposed by the ISR. The proposed mechanism is a significant shift from traditional therapeutic approaches, focusing on restoring cellular resilience rather than targeting downstream pathological hallmarks.

Signaling Pathway of the Integrated Stress Response and the Role of this compound

The following diagram illustrates the central role of eIF2B in the ISR and the point of intervention for this compound.

Preclinical Data

Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease have demonstrated the therapeutic potential of eIF2B activators. In these models, this compound was shown to rescue motor deficits.[1][2] Furthermore, treatment with this compound led to a significant reduction in neurofilament light polypeptide (NfL), a biomarker of neurodegeneration, suggesting a link between the attenuation of the ISR and neuronal protection.[1][2] Changes in ISR gene expression and other pharmacodynamic biomarkers were also observed following treatment.[1][2]

While specific quantitative data from these preclinical studies are not publicly available, the qualitative outcomes provided a strong rationale for advancing this compound into clinical development.

Clinical Development and Data

This compound has been evaluated in several clinical trials, including a Phase 1 study in healthy volunteers and trials in patients with ALS and VWM disease.

Phase 1 Study in Healthy Volunteers

A Phase 1 study in healthy volunteers demonstrated that this compound was well-tolerated following dosing for up to 14 days.[1][2] The compound increased eIF2B enzyme activity and suppressed the ISR in blood cells, confirming its mechanism of action in humans.[2]

A Phase 1 pharmacokinetic (PK) study in healthy Japanese and Han Chinese subjects compared to healthy Western subjects showed no meaningful differences in exposure after a single oral dose. The results, summarized in the table below, indicate that dose adjustments for Asian populations are not necessary.

| Population Comparison | Pharmacokinetic Parameter | Geometric Mean Ratio (95% CI) |

| Japanese vs. Western | Cmax | 1.152 (0.865 – 1.534) |

| AUCinf | 0.875 (0.671 – 1.140) | |

| Chinese vs. Western | Cmax | 1.110 (0.616 – 1.999) |

| AUCinf | 1.065 (0.691 – 1.641) |

HEALEY ALS Platform Trial (Regimen F)

This compound was evaluated in Regimen F of the HEALEY ALS Platform Trial. The trial did not meet its primary endpoint of disease progression for either the primary or the exploratory high dose. Key secondary endpoints were also not met at the primary dose. However, a pre-specified analysis of the exploratory high dose showed a potential signal of efficacy on muscle strength.

| Endpoint | Treatment Group | Outcome | p-value |

| Primary Endpoint | |||

| Disease Progression (ALSFRS-R) | Primary Dose vs. Placebo | Not Met | - |

| Exploratory High Dose vs. Placebo | Not Met | - | |

| Secondary Endpoints (Exploratory High Dose vs. Placebo) | |||

| Muscle Strength (HHD) - Upper Extremities | Exploratory High Dose | 32% slower decline | 0.014 |

| Muscle Strength (HHD) - Lower Extremities | Exploratory High Dose | 62% slower decline | 0.037 |

| Safety | |||

| Treatment-Emergent Adverse Events | Combined fosigotifator group | 90.6% | - |

| Shared concurrent placebo group | 89.7% | - |

Phase 1b/2 Study in Vanishing White Matter (VWM) Disease (NCT05757141)

A Phase 1b/2 open-label study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in participants with VWM disease is currently ongoing.[2] This study will provide crucial data on the potential of eIF2B activation as a therapeutic strategy for this devastating disease.

Experimental Protocols

Detailed proprietary protocols for the specific assays used in the development of this compound are not publicly available. However, this section provides representative, detailed methodologies for the key types of experiments cited in the research of this compound and similar compounds.

eIF2B Guanine Nucleotide Exchange (GEF) Assay

This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate, eIF2. The activity of this compound as an eIF2B activator can be quantified using this method.

Protocol:

-

Preparation of Fluorescently Labeled eIF2:

-

Purify recombinant human eIF2 complex.

-

Incubate purified eIF2 with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) in a nucleotide exchange buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2) to allow for loading.

-

Remove excess unbound fluorescent GDP using a desalting column.

-

-

GEF Reaction:

-

In a 96-well microplate, combine the fluorescently labeled eIF2-GDP with purified eIF2B in the nucleotide exchange buffer.

-

Add a large excess of unlabeled GTP to the reaction mixture.

-

Add this compound at various concentrations or a vehicle control.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL) at regular intervals using a plate reader.

-

-

Data Analysis:

-

The rate of decrease in fluorescence is proportional to the GEF activity of eIF2B.

-

Plot fluorescence intensity versus time and fit the data to a one-phase exponential decay curve to determine the rate constant (k) for each condition.

-

Compare the rate constants in the presence of this compound to the vehicle control to determine the fold-activation of eIF2B.

-

Hand-Held Dynamometry (HHD) for Muscle Strength Assessment in ALS

HHD is a quantitative method to measure muscle strength and was a key secondary endpoint in the HEALEY ALS Platform Trial.

Protocol:

-

Equipment: A calibrated hand-held dynamometer.

-

Patient Positioning: Standardized positioning for each muscle group to be tested is critical for reproducibility. For example, for elbow flexion, the patient is seated with the arm supported and the elbow flexed at 90 degrees.

-

Procedure:

-

The evaluator places the dynamometer on the patient's limb.

-

The patient is instructed to exert maximal force against the dynamometer for a specified duration (e.g., 3-5 seconds).

-

The evaluator provides counter-pressure to maintain an isometric contraction.

-

The peak force generated is recorded.

-

The procedure is typically repeated three times for each muscle group, with a rest period in between, and the average or maximum value is used for analysis.

-

-

Muscle Groups: A standardized set of muscle groups in both the upper and lower extremities is typically assessed.

-

Data Analysis: The force measurements can be analyzed individually for each muscle group or combined into a composite score (megascore) for overall limb strength. Changes in muscle strength over time are compared between treatment and placebo groups.

Measurement of ISR Gene Expression by Quantitative PCR (qPCR)

This method is used to quantify the expression levels of genes involved in the Integrated Stress Response, such as ATF4 and its downstream targets.

Protocol:

-

RNA Extraction: Isolate total RNA from cell cultures or tissue samples using a commercially available kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the ISR target genes (e.g., ATF4, CHOP, GADD34) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

-

The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.

-

Conclusion and Future Directions

This compound represents a promising and innovative approach to treating neurodegenerative diseases by targeting the fundamental cellular process of protein synthesis. While the HEALEY ALS Platform Trial did not meet its primary endpoint, the potential efficacy signals in the exploratory high-dose group warrant further investigation. The ongoing study in VWM disease will provide critical insights into the therapeutic potential of eIF2B activation in a disease with a clear genetic link to this pathway.

Future research should focus on optimizing the dosing of this compound in different patient populations and further elucidating the downstream consequences of sustained eIF2B activation. The development of more sensitive and specific biomarkers of ISR activity will also be crucial for monitoring treatment response and patient stratification. The continued exploration of eIF2B activators holds the potential to usher in a new era of therapies for a range of devastating neurodegenerative disorders.

References

The Role of eIF2B in Neurodegenerative Disease: A Technical Guide

Executive Summary

Eukaryotic initiation factor 2B (eIF2B) is a critical enzyme complex that governs the rate of global protein synthesis. Its activity is a central control point in the Integrated Stress Response (ISR), a fundamental cellular pathway that responds to various environmental and internal stressors. While acute activation of the ISR is a protective mechanism, chronic activation, a hallmark of many neurodegenerative diseases, leads to a persistent suppression of protein synthesis, contributing to synaptic failure and neuronal death. Mutations in the genes encoding eIF2B are the direct cause of Vanishing White Matter (VWM) disease, a severe leukodystrophy. Furthermore, dysregulation of the eIF2B-mediated ISR pathway is increasingly implicated in the pathophysiology of more common neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] This has positioned eIF2B as a promising therapeutic target for a range of neurological disorders, with small molecule activators showing potential in preclinical models and entering clinical trials.[4][5][6] This document provides an in-depth technical overview of eIF2B's function, its role in neurodegeneration, and the key methodologies used in its study.

The eIF2B Complex and the Integrated Stress Response (ISR)

The eIF2 Cycle and eIF2B's GEF Activity

Translation initiation, the rate-limiting step of protein synthesis, requires the assembly of a ternary complex (TC) composed of the initiator Met-tRNAi, GTP, and the eIF2 protein.[2] eIF2 is a GTPase that, upon start codon recognition, hydrolyzes GTP to GDP and is released from the ribosome.[7] For translation to continue, eIF2-GDP must be recycled back to its active, GTP-bound state. This crucial nucleotide exchange is catalyzed by eIF2B, a dedicated Guanine Nucleotide Exchange Factor (GEF).[7][8] eIF2B itself is a large, 10-subunit complex formed by a dimer of five distinct subunits (α, β, γ, δ, ε), encoded by the EIF2B1-5 genes.[9][10]

The Integrated Stress Response (ISR)

The ISR is a conserved signaling pathway that cells activate in response to a wide array of stress conditions, such as protein misfolding, amino acid deprivation, viral infection, and oxidative stress.[1][3] Four known stress-sensing kinases mediate the ISR:

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by unfolded proteins in the ER.

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation.

-

PKR (Protein Kinase R): Activated by double-stranded RNA, often from viral infections.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency or oxidative stress.

Upon activation, these kinases converge on a single substrate: the alpha subunit of eIF2 (eIF2α).[11] Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate into a potent competitive inhibitor of eIF2B.[2][3] This sequestration of eIF2B in an inactive complex drastically reduces the overall cellular GEF activity, leading to a drop in ternary complex levels.[2] The consequences are twofold: a global attenuation of protein synthesis to conserve resources, and the preferential translation of a specific subset of mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[3][12] ATF4 then drives the expression of genes involved in stress adaptation and recovery. While this response is beneficial in the short term, chronic activation of the ISR, as seen in many neurodegenerative diseases, becomes maladaptive, leading to sustained translational repression, cell dysfunction, and eventually apoptosis.[1][2]

eIF2B Dysfunction in Neurodegenerative Diseases

Vanishing White Matter (VWM) Disease

VWM is the archetypal eIF2B-related disorder. It is a rare, autosomal recessive leukodystrophy caused by mutations in any of the five EIF2B genes.[8] The disease is characterized by the progressive loss of brain white matter, with oligodendrocytes and astrocytes being particularly vulnerable.[13][14] Clinical severity varies widely, but patients often experience episodes of rapid neurological deterioration following stressors like fever or minor head trauma, which are known triggers of the ISR.[9] VWM-causing mutations typically reduce the GEF activity of the eIF2B complex or decrease its stability.[7] Studies on patient-derived cells show that under stress, these cells exhibit a "hypersuppression" of translation and a delayed ability to recover, suggesting that a defective ISR is central to VWM pathophysiology.[9][15]

Alzheimer's Disease (AD)

A growing body of evidence implicates chronic ISR activation in AD. The accumulation of misfolded proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau, is a known trigger for ER stress and PERK activation.[1] Postmortem brain tissue from AD patients shows elevated levels of phosphorylated eIF2α and a corresponding decrease in the abundance of eIF2B.[16] This suggests a state of sustained translational repression that could impair the synthesis of proteins required for synaptic plasticity and memory.[1] More recently, a novel mechanism has been proposed where the kinase GSK-3β, which is hyperactive in AD, can phosphorylate the eIF2Bε subunit, inhibiting eIF2B activity and promoting the translation of BACE1 (an enzyme critical for Aβ production) in a manner independent of eIF2α phosphorylation.[17]

Amyotrophic Lateral Sclerosis (ALS)

The ISR is also activated in ALS, a fatal motor neuron disease characterized by the cytoplasmic aggregation of proteins like TDP-43.[18] This activation is considered a contributor to the disease process by blocking protein synthesis and promoting the formation of stress granules, which can be precursors to pathological aggregates.[6] Consequently, eIF2B has emerged as a therapeutic target. The small molecule eIF2B activator DNL343 is currently in clinical trials for ALS.[6][19] However, the role of the ISR in ALS is complex; some studies using eIF2B activators in the SOD1G93A mouse model of ALS reported an acceleration of disease progression, suggesting that the ISR may also have protective roles and that therapeutic intervention must be carefully considered.[20][21]

Parkinson's Disease (PD)

Deregulation of eIF2 signaling has been identified in both sporadic and genetic forms of PD.[22] Transcriptomic studies of peripheral blood cells from PD patients have highlighted eIF2 signaling as a significantly altered pathway.[22][23] Pathological hallmarks of PD, including mitochondrial dysfunction and oxidative stress, are potent activators of the ISR. Increased levels of phosphorylated eIF2α have been observed in the substantia nigra of PD patient brains, indicating that translational control is impaired in the most affected brain region.[23]

Quantitative Analysis of eIF2B Function

Mutations in eIF2B subunits can significantly alter the enzyme's catalytic efficiency. This is often quantified by measuring the Michaelis-Menten kinetics of the guanine nucleotide exchange reaction.

| eIF2B Complex | Km for eIF2 (nM) | kcat (s-1) | Relative Activity | Reference |

| Wild-Type (WT) | ~130 | ~0.25 | 100% | [24] |

| βH160D Mutant | ~250 | ~0.10 | ~21% | [24] |

| VWM R132H Mutant | Reduced activity reported | Not specified | Reduced | [14] |

| VWM A403V Mutant | Reduced activity reported | Not specified | Reduced | [3] |

Table 1: Representative kinetic parameters for Wild-Type and mutant eIF2B complexes. The βH160D mutation, for example, decreases the affinity for eIF2 (higher Km) and reduces the catalytic turnover rate (lower kcat), resulting in significantly lower overall GEF activity.

Therapeutic Modulation of eIF2B

The central role of eIF2B in the maladaptive chronic ISR makes it an attractive therapeutic target. The goal is not to block the ISR entirely, but to modulate it, restoring a level of protein synthesis sufficient for neuronal health without compromising the cell's ability to mount a protective stress response.

Small molecule activators of eIF2B, such as ISRIB (Integrated Stress Response InhiBitor) and its derivatives (e.g., 2BAct, DNL343), have been developed.[4][5][25] These molecules function by binding to a pocket at the interface of the eIF2B subunits, stabilizing the fully-assembled, active decameric form of the enzyme.[25][26] This stabilization enhances eIF2B's GEF activity and makes it more resistant to inhibition by phosphorylated eIF2.[25] In preclinical models of VWM, treatment with eIF2B activators has been shown to prevent neurological deficits, normalize the stress response, and improve survival.[4][7]

| Compound | Mechanism | Disease Models | Development Stage | Reference |

| ISRIB | eIF2B Activator (stabilizes decamer) | VWM, AD, Traumatic Brain Injury | Preclinical | [2][16] |

| 2BAct | eIF2B Activator (ISRIB analog) | VWM, ALS (SOD1G93A) | Preclinical | [4][20] |

| DNL343 | Brain-penetrant eIF2B Activator | ALS, VWM | Phase 2/3 Clinical Trials (ALS) | [6][18][19] |

Table 2: Key small molecule modulators of eIF2B activity in development for neurodegenerative diseases.

Key Experimental Methodologies

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This in vitro assay directly measures the catalytic activity of eIF2B. A common method uses a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) to monitor the exchange reaction in real-time.[27][28][29]

Protocol Outline:

-

Substrate Preparation: The eIF2 substrate is prepared, typically by immunoprecipitation of FLAG-tagged eIF2 from cell lysates or using purified recombinant protein.[27]

-

Fluorescent GDP Loading: The prepared eIF2 is incubated with BODIPY-FL-GDP in the absence of GTP, allowing the fluorescent analog to bind to the nucleotide-binding pocket of eIF2.

-

Initiation of Exchange Reaction: The GEF reaction is initiated by adding a source of eIF2B (e.g., crude cell extract or purified eIF2B) and a large excess of unlabeled GTP or GDP.

-

Kinetic Measurement: As eIF2B catalyzes the exchange, the bound BODIPY-FL-GDP is released into the solution, causing a decrease in fluorescence polarization or a change in fluorescence intensity. This change is monitored over time using a fluorescence plate reader.[28]

-

Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of eIF2B. Kinetic parameters like Vmax and Km can be calculated from initial velocity measurements at varying substrate concentrations.[24]

Polysome Profiling

Polysome profiling is a technique used to assess the overall translational status of a cell. It separates ribosomes and ribosome-bound mRNAs based on the number of ribosomes associated with each mRNA transcript. A global inhibition of translation, as caused by ISR activation, results in a characteristic shift in the profile.

Protocol Outline:

-

Cell Lysis: Cells are treated with a translation elongation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA. They are then lysed in a detergent-containing buffer.[30]

-

Sucrose Gradient Preparation: A continuous sucrose gradient (e.g., 10-50%) is prepared in ultracentrifuge tubes.[31]

-

Ultracentrifugation: The cell lysate is carefully layered onto the sucrose gradient and subjected to high-speed ultracentrifugation. During this step, cellular components separate by density. Individual ribosomal subunits (40S, 60S) and single ribosomes (80S monosomes) remain near the top, while mRNAs bound by multiple ribosomes (polysomes) sediment further down the gradient.[30][32]

-

Fractionation and UV Monitoring: The gradient is carefully displaced from the tube and passed through a UV detector monitoring absorbance at 260 nm (for nucleic acids). This generates a profile with distinct peaks for subunits, monosomes, and polysomes.[31]

-

Profile Analysis: A decrease in the area of the polysome peaks and a corresponding increase in the 80S monosome peak indicates a reduction in translation initiation, a classic sign of ISR activation.[30] RNA can also be extracted from collected fractions for downstream analysis like qPCR or RNA-seq.

Conclusion and Future Directions

The eukaryotic initiation factor eIF2B stands at a critical intersection of protein synthesis, cellular stress, and neuronal health. Its direct genetic link to Vanishing White Matter disease and its profound involvement in the chronic Integrated Stress Response of diseases like AD, ALS, and PD have solidified its importance in the field of neurodegeneration. The development of small molecules that can allosterically activate eIF2B represents a novel and promising therapeutic strategy, shifting the focus from clearing pathological proteins to enhancing the cell's intrinsic resilience.

Future research will likely focus on several key areas: understanding the cell-type-specific consequences of ISR activation in the brain, exploring the potential for eIF2B modulators to treat a wider range of neurological and non-neurological diseases characterized by chronic stress, and developing next-generation therapeutics with improved specificity and safety profiles. The continued investigation of eIF2B and the ISR pathway holds immense potential for uncovering fundamental mechanisms of disease and delivering transformative therapies for patients with neurodegenerative disorders.

References

- 1. The integrated stress response and the role of eIF2B fact sheet [bms.com]

- 2. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation and function of elF2B in neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | Semantic Scholar [semanticscholar.org]

- 6. neurology.org [neurology.org]

- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]

- 8. Vanishing white matter: Eukaryotic initiation factor 2B model and the impact of missense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EIF2B2 mutations in vanishing white matter disease hypersuppress translation and delay recovery during the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eIF2-dependent Translation Initiation: Memory Consolidation and Disruption in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role and Therapeutic Potential of the Integrated Stress Response in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impaired Eukaryotic Translation Initiation Factor 2B Activity Specifically in Oligodendrocytes Reproduces the Pathology of Vanishing White Matter Disease in Mice | Journal of Neuroscience [jneurosci.org]

- 14. Vanishing white matter disease expression of truncated EIF2B5 activates induced stress response | eLife [elifesciences.org]

- 15. EIF2B2 mutations in vanishing white matter disease hypersuppress translation and delay recovery during the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neurosciencenews.com [neurosciencenews.com]

- 17. biorxiv.org [biorxiv.org]

- 18. scienmag.com [scienmag.com]

- 19. Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Involvement of the immune system, endocytosis and EIF2 signaling in both genetically determined and sporadic forms of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]

- 26. researchgate.net [researchgate.net]

- 27. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Fluorescence Intensity-Based eIF2B’s Guanine Nucleotide-Exchange Factor Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 30. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. biorxiv.org [biorxiv.org]

Fosigotifator: A Technical Guide to an eIF2B Activator for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosigotifator (ABBV-CLS-7262) is an investigational small molecule designed as a potent and selective activator of the eukaryotic translation initiation factor 2B (eIF2B).[1][2][3] This document provides a comprehensive technical overview of fosigotifator, including its chemical properties, mechanism of action, and a summary of its preclinical and clinical development. Fosigotifator is a prodrug developed to modulate the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of various neurodegenerative diseases.[1][4] It has been evaluated in clinical trials for conditions such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[5][6][7]

Chemical Structure and Properties

Fosigotifator is a complex small molecule designed for oral administration.[2] It is a prodrug that is converted to its active form in the body. The chemical and physical properties of the free acid form of fosigotifator are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ({(2S)-1,4-bis[2-(4-chloro-3-fluorophenoxy)acetamido]bicyclo[2.2.2]octan-2-yl}oxy)methyldihydrogen phosphate | [3] |

| Synonyms | This compound | [3][4] |

| Chemical Formula | C25H27Cl2F2N2O9P | [3] |

| Molecular Weight | 639.37 g/mol | [3] |

| CAS Number | 2415715-84-1 (free acid) | [3] |

| Elemental Analysis | C, 46.96; H, 4.26; Cl, 11.09; F, 5.94; N, 4.38; O, 22.52; P, 4.84 | [3] |

Mechanism of Action: The Integrated Stress Response (ISR)

Fosigotifator's therapeutic potential lies in its ability to modulate the Integrated Stress Response (ISR). The ISR is a conserved cellular signaling pathway that is activated by a variety of stressors, including viral infection, amino acid deprivation, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress). A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (eIF2α-P) inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B. This inhibition leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress. However, chronic activation of the ISR can be detrimental and is implicated in the pathology of several neurodegenerative diseases.

Fosigotifator acts as an activator of eIF2B, thereby countering the inhibitory effects of eIF2α-P and restoring protein synthesis.[3] By promoting the activity of eIF2B, fosigotifator is believed to help maintain cellular homeostasis and protect against the neurotoxic effects of chronic ISR activation.

Signaling Pathway

Caption: The Integrated Stress Response (ISR) signaling pathway.

Preclinical and Clinical Development

Fosigotifator has been investigated in both preclinical models and human clinical trials for its potential therapeutic effects in neurodegenerative diseases.

Preclinical Studies

Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease demonstrated that fosigotifator could blunt the persistent ISR in the brain and spinal cord.[6][7] This was associated with corrected coordination and movement in the affected mice.[6][7]

Clinical Trials

Fosigotifator has been the subject of several clinical trials, most notably for Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.

| Trial Identifier | Condition | Phase | Status | Key Findings/Endpoints | Reference |

| NCT04948645 | Amyotrophic Lateral Sclerosis (ALS) | 1 | Terminated | Assessed safety, tolerability, and pharmacokinetics. | [2][5][8][9] |

| HEALEY ALS Platform Trial (Regimen F) | Amyotrophic Lateral Sclerosis (ALS) | 2/3 | Completed | Did not meet the primary endpoint of slowing disease progression. Some potential positive signals on muscle strength at a high dose were observed. | [10][11][12][13] |

| NCT05757141 | Vanishing White Matter (VWM) Disease | 1b/2 | Ongoing | Evaluating safety, tolerability, and pharmacokinetics in adults and children. | [6][7] |

| NCT06618118 | Major Depressive Disorder | 1 | Terminated | - | [2][14] |

| NCT06425003 | Healthy Volunteers | 1 | Completed | Mass balance study. | [14] |

| NCT06310876 | Healthy Volunteers | 1 | Completed | Assessed potential for cardiac repolarization effects. | [14] |

Note: Specific quantitative pharmacokinetic and pharmacodynamic data from these trials are not publicly available at this time.

Experimental Protocols

Detailed experimental protocols for fosigotifator are proprietary. However, based on the scientific literature, the following sections describe the general methodologies used to assess compounds that modulate the ISR.

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This type of assay is crucial for determining the direct effect of a compound on eIF2B's enzymatic activity.

Caption: Generalized workflow for an eIF2B GEF activity assay.

Methodology:

-

Preparation of Substrate: The eIF2 complex is purified and loaded with a fluorescently labeled, non-hydrolyzable GDP analog (e.g., BODIPY-FL-GDP).

-

Reaction Initiation: The fluorescent eIF2-GDP complex is incubated with purified eIF2B in the presence of an excess of unlabeled GTP. The test compound (fosigotifator) or a vehicle control is added to the reaction mixture.

-

Detection: The exchange of the fluorescent GDP for unlabeled GTP is monitored by measuring the decrease in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of eIF2B. The effect of the test compound is determined by comparing the activity rate in its presence to the vehicle control.

Integrated Stress Response (ISR) Cellular Assay

Cellular assays are used to confirm that the compound can modulate the ISR in a cellular context. A common method involves measuring the levels of Activating Transcription Factor 4 (ATF4), a key downstream effector of the ISR.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., HeLa, SH-SY5Y) is cultured. To induce the ISR, cells are treated with a known stressor, such as thapsigargin (induces ER stress). The cells are co-treated with the test compound (fosigotifator) at various concentrations or a vehicle control.

-

Immunofluorescence Staining: After the treatment period, the cells are fixed and permeabilized. They are then incubated with a primary antibody specific for ATF4, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The cells are imaged using a high-content imaging system. The fluorescence intensity of ATF4 staining within the nucleus is quantified. An increase in nuclear ATF4 indicates activation of the ISR. The ability of the test compound to reduce the stress-induced nuclear translocation of ATF4 is a measure of its ISR-modulating activity.

Synthesis

The synthesis of fosigotifator is described in the patent literature, specifically in patent WO 2020/077217 A1.[1] The synthesis is a multi-step process involving the construction of the bicyclo[2.2.2]octane core, followed by the addition of the side chains and the final phosphorylation step to create the prodrug. Due to the complexity of the synthesis, it is not detailed here. Researchers are directed to the aforementioned patent for a detailed synthetic scheme.

Conclusion

Fosigotifator is a novel, orally bioavailable small molecule that activates eIF2B to counteract the detrimental effects of chronic Integrated Stress Response activation. While it did not meet its primary endpoint in a Phase 2/3 trial for ALS, the observation of potential positive effects on muscle strength at higher doses suggests that targeting the ISR remains a viable therapeutic strategy.[12] Ongoing studies in Vanishing White Matter disease will provide further insights into the clinical utility of fosigotifator.[6][7] The information presented in this technical guide provides a foundation for researchers and drug developers interested in the science and therapeutic potential of modulating the ISR for the treatment of neurodegenerative and other diseases.

References

- 1. Fosigotifator - Wikipedia [en.wikipedia.org]

- 2. Fosigotifator - AbbVie/Calico - AdisInsight [adisinsight.springer.com]

- 3. medkoo.com [medkoo.com]

- 4. alzforum.org [alzforum.org]

- 5. Study Details Page [abbvieclinicaltrials.com]

- 6. calicolabs.com [calicolabs.com]

- 7. Calico Life Sciences Announces that Fosigotifator (this compound) for Vanishing White Matter Disease has been Selected for the FDA START Pilot Program [prnewswire.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ichgcp.net [ichgcp.net]

- 10. calicolabs.com [calicolabs.com]

- 11. neurologylive.com [neurologylive.com]

- 12. Sean M. Healey & AMG Center Announces Update in ALS Platform Trial with Fosigotifator [massgeneral.org]

- 13. Calico's Small Molecule eIF2B Activator Falls Short in ALS Trial [biopharmatrend.com]

- 14. Fosigotifator - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

ABBV-CLS-7262 (Fosigotifator): A Technical Overview of its Role in Mitigating Cellular Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-CLS-7262, also known as fosigotifator, is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule designed to modulate the Integrated Stress Response (ISR).[1] Developed through a collaboration between Calico Life Sciences and AbbVie, this compound is an activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of protein synthesis.[1] Chronic activation of the ISR is a shared pathological feature in a range of age-related and neurodegenerative diseases. Consequently, this compound is under investigation for its therapeutic potential in conditions such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[1] This document provides a detailed technical guide on the mechanism of this compound, its impact on cellular stress pathways, and a summary of key preclinical and clinical findings.

Mechanism of Action: Attenuation of the Integrated Stress Response